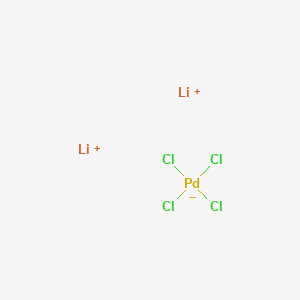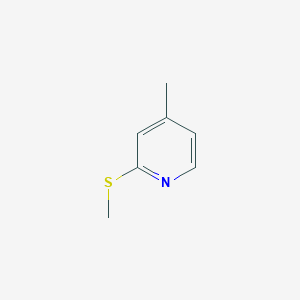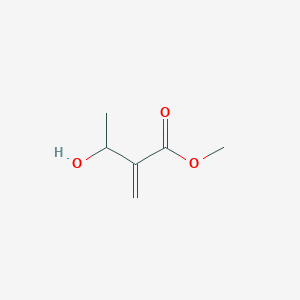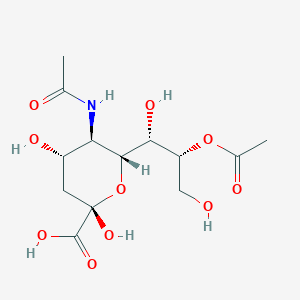
Lithium tetrachloropalladate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tetrachloropalladate(II) is a chemical compound with the molecular formula Cl4Pd . It acts as a catalyst in organic reactions . The compound appears as brown crystals or crystalline powder .
Molecular Structure Analysis
The molecular structure of Lithium tetrachloropalladate(II) is represented by the formula Cl4Pd . It has a molecular weight of 262.11 (anhydrous basis) .Physical And Chemical Properties Analysis
Lithium tetrachloropalladate(II) is soluble in water . It appears as brown crystals or crystalline powder . The compound has a molecular weight of 262.11 (anhydrous basis) .Applications De Recherche Scientifique
Catalyst in Organic Reactions
Lithium tetrachloropalladate(II): is widely used as a catalyst in various organic reactions . Its catalytic properties are essential for facilitating reactions such as cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. This compound’s ability to act as a catalyst stems from palladium’s electronic properties, which allow it to form transient complexes with reactants, thereby lowering the activation energy required for the reaction.
Synthesis of Cyclopalladated Compounds
This compound is instrumental in the synthesis of cyclopalladated compounds, which are pivotal in the development of new catalytic systems. Cyclopalladation is a process where a palladium atom is inserted into a carbon-hydrogen bond of an aromatic ring, leading to the formation of a stable organopalladium compound. These compounds have applications in catalysis, materials science, and pharmaceuticals.
Transmetallation Reactions
Lithium tetrachloropalladate(II): is used in transmetallation reactions, where the lithium atoms are exchanged with other metals . This process is crucial for creating new organometallic compounds with varied properties and potential applications in catalysis, electronic materials, and as intermediates in organic synthesis.
Research in Material Science
In material science, Lithium tetrachloropalladate(II) contributes to the research and development of new materials with unique electronic and optical properties . Its role in the formation of metal-organic frameworks and coordination polymers is significant due to the structural versatility and stability imparted by the palladium centers.
Electrochemical Studies
The electrochemical properties of Lithium tetrachloropalladate(II) make it a subject of interest in studies related to energy storage and conversion . Research in this field explores the compound’s potential use in batteries, fuel cells, and supercapacitors.
Nanotechnology Applications
Lastly, Lithium tetrachloropalladate(II) finds applications in nanotechnology, particularly in the synthesis of palladium nanoparticles . These nanoparticles have diverse applications, including in catalysis, sensors, and medicine, due to their high surface area and the unique catalytic properties of palladium at the nanoscale.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dilithium;tetrachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYYJWVQORMAOY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tetrachloropalladate(II) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)




![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)







